molecular formula C7H6F2N2O2 B2489780 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid CAS No. 2247106-89-2

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid

Cat. No. B2489780
CAS RN: 2247106-89-2
M. Wt: 188.134
InChI Key: UBTWQGPWURKTRC-UHFFFAOYSA-N
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Description

The compound of interest, 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid, is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The difluoro substitution and the dihydropyrrolopyrazole structure suggest potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives involves the placement of an amide bond at the 4-position of the pyrazole ring, differing from chlorantraniliprole analogues . Another method includes the reaction of difluorocarbene with N-substituted ketone imines, leading to the formation of 2-fluoro-4,5-dihydropyrrole derivatives . Additionally, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate demonstrates a one-pot tandem Knoevenagel-cyclocondensation approach .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals a trigonal space group with specific crystal packing stabilized by hydrogen bonds . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate shows a triclinic space group with pyran and pyrazole rings being almost coplanar .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, 2-fluoro-4,5-dihydropyrrole-3,4-dicarbonitrile reacts with amines and alkoxides to afford corresponding amino- and alkoxy derivatives . The behavior of aminoazole-4-carboxylic acids toward electrophiles has been examined, showing different reactivity patterns such as diacylation and cyclization . Moreover, orthogonally protected pyrazole carboxylic acids can be incorporated into pseudopeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the compound's reactivity and stability. The crystal packing and intermolecular interactions, such as hydrogen bonds and π-π interactions, play a crucial role in the stability of these compounds . The nonlinear optical activity of pyrazole derivatives can be attributed to the small energy gap between the frontier molecular orbitals .

Scientific Research Applications

Synthesis and Transformations

  • 1,3-Dipolar Cycloaddition : 2-Fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives, obtained from difluorocarbene and N-substituted ketone imines, involve the formation of azomethine ylides and subsequent cycloaddition. This process leads to fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]-isoquinoline derivatives. Further reactions with amines, alkoxides, hydrazine hydrate, and benzimidamide result in pyrrolo[2,3-c]pyrazole and pyrrolo[2,3-d]-pyrimidine derivatives (Novikov et al., 2005).

Pd-Catalysed Cross-Coupling Reactions

  • Pyrazole Derivatives : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions, leading to various pyrazole derivatives. These derivatives include pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, dihydro-pyrazolo[4,3-c]pyridin-4-ones, and 5-arylpyrazoles (Arbačiauskienė et al., 2011).

Structural and Spectral Investigations

  • Biologically Important Pyrazole-4-carboxylic Acid Derivatives : Research focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, characterizing it through NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These studies provide insights into the molecular structure and properties of these derivatives (Viveka et al., 2016).

Functionalization Reactions

  • Pyrazole-3-carboxylic Acid and Acid Chloride : The conversion of 1H-pyrazole-3-carboxylic acid into various ester or amide derivatives through reactions with alcohols or N-nucleophiles. This process has been studied for its mechanistic aspects (Yıldırım et al., 2005).

Synthesis of Heteroaryl Carboxyaldehydes

  • Hydrolysis and Separation Method : Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its isomer exhibit different stabilities towards alkaline hydrolysis, allowing for an efficient nonchromatographic separation method. This process is crucial in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems (Nikitenko et al., 2006).

Decarboxylative Fluorination

  • Electron-Rich Heteroaromatic Carboxylic Acids : The decarboxylative fluorination of electron-rich heteroaromatics, including pyrazole, leads to fluorinated dimer products. This method offers an effective approach for synthesizing monomer 2- and 3-fluoroindoles (Yuan et al., 2017).

properties

IUPAC Name

5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)2-4-1-5(6(12)13)10-11(4)3-7/h1H,2-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTWQGPWURKTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN2CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid

CAS RN

2247106-89-2
Record name 5,5-difluoro-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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